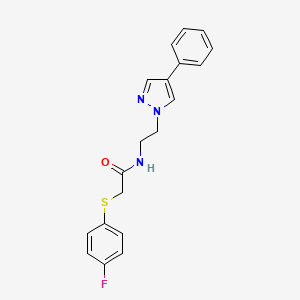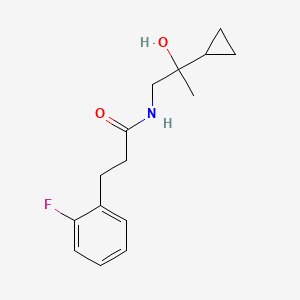![molecular formula C14H9N3O4 B2729059 5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1223886-09-6](/img/structure/B2729059.png)
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, commonly known as BDP, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of oxadiazole derivatives and has shown potential applications in various fields of study.
Aplicaciones Científicas De Investigación
Antitubercular Agents Research has focused on synthesizing novel pyrrole derivatives, including those related to the 1,3,4-oxadiazole family, to combat tuberculosis. These compounds, characterized by their specific substituent patterns, have demonstrated moderate to good antitubercular activity. The structure-activity relationship was explored through pharmacophore hypothesis and docking studies, indicating their potential as InhA inhibitors, a key enzyme in the mycobacterial fatty acid synthase II system used by Mycobacterium tuberculosis (Joshi et al., 2015).
Anticancer Agents A series of compounds within the same chemical family have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Remarkably, some derivatives exhibited comparable or superior cytotoxicity against A549, HT29, or HT1080 cells compared to doxorubicin, a standard chemotherapy drug. This highlights the potential of 1,3,4-oxadiazole derivatives as novel anticancer agents (Ramazani et al., 2014).
Antimicrobial Activity Newly synthesized derivatives containing the 1,2,4-oxadiazole ring have shown strong antimicrobial activity. This suggests their use in developing new antimicrobial agents, with structure-activity studies providing insights into optimizing their effectiveness (Krolenko et al., 2016).
Corrosion Inhibition Compounds within this family have also been investigated for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. Through a combination of gravimetric, electrochemical, and surface analysis techniques, certain derivatives have demonstrated significant corrosion inhibition efficiency, suggesting their potential application in industrial corrosion prevention strategies (Ammal et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division .
Mode of Action
Compounds with similar structures have been shown to interact with their targets by modulating microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction can lead to mitotic blockade and cell apoptosis .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound may affect pathways related to cell division and apoptosis, given its potential interaction with tubulin and microtubules .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Propiedades
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-12-4-2-9(6-15-12)14-16-13(17-21-14)8-1-3-10-11(5-8)20-7-19-10/h1-6H,7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUPIESLRLICGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2728979.png)
![5'-(3,5-Dicarboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B2728980.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2728981.png)
![1-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2728983.png)
![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2728985.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2728986.png)
![3-(4-ethoxyphenyl)-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2728988.png)

![[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2728990.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2728997.png)
